molecular formula C8H6ClNO B172973 4-Chloro-2-methoxybenzonitrile CAS No. 100960-68-7

4-Chloro-2-methoxybenzonitrile

Cat. No.: B172973
CAS No.: 100960-68-7
M. Wt: 167.59 g/mol
InChI Key: RMEKKIFVJZOQEG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Utilized in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

4-Chloro-2-methoxybenzonitrile can be compared with other similar compounds such as:

    4-Chloro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a methoxy group.

    4-Chloro-2-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4-Chloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique molecular structure, characterized by a chloro group, a methoxy group, and a nitrile group on a benzene ring, allows for diverse interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H7ClN2O, with a molecular weight of approximately 182.6 g/mol. The presence of the chloro and methoxy groups enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds synthesized from this base structure demonstrated significant activity against various cancer cell lines:

CompoundCancer Cell LinePGI (Percentage Growth Inhibition)
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds, highlighting the importance of substituent groups in determining biological activity .

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have exhibited antibacterial activity. For example, certain analogs showed minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Zone of Inhibition (mm)
6c817.0
Ciprofloxacin (Standard)4N/A

These results indicate that modifications to the molecular structure can lead to enhanced antibacterial properties .

Study on Metabolism and Binding

A study investigated the metabolic pathways and binding characteristics of this compound in rat liver microsomes. The compound was found to undergo enzymatic transformations leading to irreversible binding with macromolecules such as proteins and DNA, suggesting potential carcinogenic effects under certain conditions . This highlights the importance of understanding both the therapeutic potential and the risks associated with this compound.

Synthesis and Optimization

Research focused on optimizing derivatives of this compound has led to the discovery of compounds with improved solubility and bioactivity. For instance, structural modifications aimed at enhancing metabolic stability resulted in compounds that maintain or increase their efficacy against target pathogens while minimizing toxicity .

Properties

IUPAC Name

4-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEKKIFVJZOQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639967
Record name 4-Chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-68-7
Record name 4-Chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 59A (2.68 g, 10 mmol), Zn(CN)2 (0.654 g, 5.5 mmol), and Pd(PPh3)4 (0.577 g, 0.5 mmol) in DMF (15 mL) was stirred at 90° C. for 6 hours and cooled to room temperature. The reaction mixture was poured into water (500 mL) and extracted with ethyl acetate several times. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 9:1 hexanes/ethyl acetate to provide 1.34 g (90%) of the desired product. MS (DCI) m/e 168 (M+H)+; 1H NMR (300 MHz, CDCl3) δ 7.49 (d, J=8.1 Hz, 1H), 6.97-7.03 (m, 2H).
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.654 g
Type
catalyst
Reaction Step One
Quantity
0.577 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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